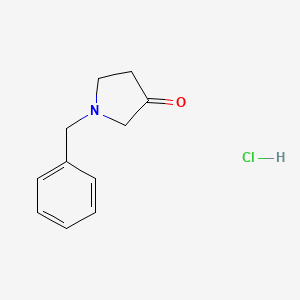

1-Benzylpyrrolidin-3-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDRSPCAFPXVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662523 | |

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-01-7 | |

| Record name | 1-Benzylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Benzylpyrrolidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Benzylpyrrolidin-3-one hydrochloride. The information is intended to support research and development activities by providing key data points, experimental methodologies, and a clear understanding of its synthesis.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. A summary of its key physical and chemical identifiers and properties is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-benzyl-3-pyrollidone-HCl, 1-Benzyl-3-pyrrolidinone HCl |

| CAS Number | 1012-01-7 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Physical Form | Solid |

| Melting Point | 194-197°C |

| Solubility | No quantitative data available. Generally, hydrochloride salts of amines exhibit increased solubility in aqueous solutions compared to the free base. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of the corresponding alcohol, 1-benzyl-3-hydroxypyrrolidine, to the ketone, 1-benzyl-3-pyrrolidinone. The subsequent step is the conversion of the free base to its hydrochloride salt.

Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 1-Benzyl-3-pyrrolidinone (Free Base) via Swern Oxidation

This protocol is a general method for the Swern oxidation of an alcohol to a ketone.

Materials:

-

1-Benzyl-3-hydroxypyrrolidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A solution of oxalyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to a low temperature (typically -78°C using a dry ice/acetone bath).

-

A solution of DMSO in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the low temperature. The mixture is stirred for a short period.

-

A solution of 1-benzyl-3-hydroxypyrrolidine in anhydrous dichloromethane is then added dropwise to the reaction mixture, again maintaining the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the oxidation is complete, triethylamine is added dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature.

-

Work-up typically involves washing the reaction mixture with water and brine, drying the organic layer over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure to yield the crude 1-benzyl-3-pyrrolidinone.

-

The crude product can be purified by techniques such as column chromatography or distillation.

Preparation of this compound

This protocol describes a general method for the formation of a hydrochloride salt from a free base amine.

Materials:

-

1-Benzyl-3-pyrrolidinone (free base)

-

Anhydrous solvent (e.g., diethyl ether, dioxane, or ethanol)

-

Anhydrous hydrogen chloride (as a gas or a solution in an anhydrous solvent)

-

Standard glassware (beaker or flask, stirring apparatus)

Procedure:

-

The purified 1-benzyl-3-pyrrolidinone is dissolved in a suitable anhydrous solvent.

-

Anhydrous hydrogen chloride (either as a gas bubbled through the solution or as a solution in an anhydrous solvent) is slowly added to the stirred solution of the free base.

-

The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

The solid precipitate is collected by filtration.

-

The collected solid is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid.

-

The final product, this compound, is dried under vacuum to remove any residual solvent.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

A small amount of the crystalline this compound is finely powdered.

-

A capillary tube is packed with a small amount of the powdered sample to a height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized batch of this compound.

Logical workflow for the characterization of this compound.

In-Depth Technical Guide: 1-Benzylpyrrolidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylpyrrolidin-3-one hydrochloride, a key intermediate in synthetic organic chemistry and pharmaceutical development. This document details its chemical identity, physical and spectral properties, synthesis, and significant applications, with a focus on its role as a precursor to chiral building blocks.

Chemical Identity and Properties

This compound is a stable, solid form of the corresponding free base, 1-Benzylpyrrolidin-3-one. The hydrochloride salt offers advantages in terms of handling and stability.

CAS Number: 1012-01-7

Synonyms:

-

This compound

-

1-benzyl-3-pyrollidone-HCl

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Benzylpyrrolidin-3-one and its hydrochloride salt. Data for the free base is more readily available and is provided for reference.

| Property | Value | Source |

| Molecular Formula (HCl Salt) | C₁₁H₁₄ClNO | ECHEMI |

| Molecular Weight (HCl Salt) | 211.69 g/mol | ECHEMI |

| Molecular Formula (Free Base) | C₁₁H₁₃NO | PubChem |

| Molecular Weight (Free Base) | 175.23 g/mol | PubChem |

| Appearance (HCl Salt) | Solid | AKSci |

| Melting Point (HCl Salt) | 194-197 °C | AKSci |

| Boiling Point (Free Base) | 77 °C @ 0.01 mmHg | Sigma-Aldrich |

| Density (Free Base) | 1.091 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (Free Base) | n20/D 1.539 | Sigma-Aldrich |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-Benzylpyrrolidin-3-one. The following tables provide an overview of the available NMR and IR data for the free base.

¹H NMR Spectral Data of 1-Benzylpyrrolidin-3-one (Free Base)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.65 | s | 2H | Benzyl CH₂ |

| 2.80 | t | 2H | CH₂ adjacent to N |

| 2.60 | s | 2H | CH₂ adjacent to C=O |

| 2.45 | t | 2H | CH₂ adjacent to N |

¹³C NMR Spectral Data of 1-Benzylpyrrolidin-3-one (Free Base)

| Chemical Shift (ppm) | Assignment |

| 216.0 | C=O |

| 137.5 | Quaternary aromatic C |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.0 | Aromatic CH |

| 57.5 | Benzyl CH₂ |

| 56.0 | CH₂ adjacent to N |

| 45.0 | CH₂ adjacent to C=O |

| 35.5 | CH₂ adjacent to N |

IR Spectral Data of 1-Benzylpyrrolidin-3-one (Free Base)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050-3030 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1740 | C=O (ketone) stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

| 1150 | C-N stretch |

| 740, 700 | Aromatic C-H bend (out-of-plane) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the preparation of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 1-Benzylpyrrolidin-3-one (Free Base)

Several synthetic routes to 1-Benzylpyrrolidin-3-one have been reported. A common method involves the reaction of benzylamine with ethyl acrylate, followed by cyclization.[1]

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate. Benzylamine is reacted with ethyl acrylate. The reaction mixture is stirred for 14-16 hours at 30-40 °C. The product is then isolated by distillation.[1]

-

Step 2: Cyclization and Decarboxylation. The resulting ethyl 3-(benzylamino)propanoate is then subjected to a series of reactions to form the pyrrolidinone ring. This often involves reaction with an ethoxycarbonylmethylene source, followed by cyclization and decarboxylation under acidic conditions.[1] The reaction is cooled, and a mixture of concentrated hydrochloric acid and water is added. After hydrolysis, the pH is adjusted to 12.0-13.0 with a solid base, and the product is extracted with ethyl acetate. The crude product is purified by vacuum distillation.[1]

Conversion to this compound

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified 1-Benzylpyrrolidin-3-one free base in a suitable organic solvent, such as ethyl acetate or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring until the pH is acidic (pH 1-2).

-

Continue stirring in the ice bath to facilitate precipitation of the hydrochloride salt.

-

Collect the solid product by filtration.

-

Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Applications in Drug Development

1-Benzylpyrrolidin-3-one is a valuable building block in the synthesis of more complex molecules, particularly chiral compounds used in pharmaceutical research.

Precursor for Chiral 1-Benzyl-3-hydroxypyrrolidine

A key application of 1-Benzylpyrrolidin-3-one is its use as a substrate for the stereoselective synthesis of enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine. These chiral alcohols are important intermediates for the synthesis of various active pharmaceutical ingredients (APIs). The enzymatic asymmetric reduction of 1-Benzylpyrrolidin-3-one is an efficient method to produce these enantiopure compounds.

Experimental Protocol for Enzymatic Reduction:

The enzymatic reduction of 1-Benzylpyrrolidin-3-one is typically carried out using a ketoreductase (KRED) enzyme.

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the substrate, 1-Benzylpyrrolidin-3-one.

-

Cofactor: A nicotinamide cofactor, such as NADPH or NADH, is added as the reducing agent. A cofactor regeneration system, often involving an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is typically employed to recycle the cofactor.

-

Enzyme Addition: The ketoreductase enzyme is added to the reaction mixture.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring and Workup: The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC). Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is removed to yield the chiral 1-benzyl-3-hydroxypyrrolidine.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis and Salt Formation Workflow.

Caption: Enzymatic Reduction Workflow.

References

Molecular structure and weight of 1-Benzylpyrrolidin-3-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 1-Benzylpyrrolidin-3-one hydrochloride, a compound of interest in pharmaceutical research and development.

Molecular Structure and Weight

This compound is a chemical compound with the molecular formula C11H14ClNO.[1] Its molecular weight is approximately 211.69 g/mol .[2] The structure consists of a pyrrolidinone ring substituted with a benzyl group at the nitrogen atom. The hydrochloride salt is formed by the protonation of the nitrogen atom.

Tabulated Molecular Data

For clarity and ease of comparison, the quantitative data regarding the molecular weight calculation is summarized in the table below. The calculation is based on the atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.01 | 132.11 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.01 | 14.01 |

| Oxygen | O | 1 | 16.00 | 16.00 |

| Total | 211.682 |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research. While specific experimental details can vary, a general synthetic approach involves the benzylation of a suitable pyrrolidin-3-one precursor followed by salt formation with hydrochloric acid.

Note: This guide does not provide specific experimental protocols. Researchers should consult peer-reviewed scientific literature for detailed and validated methodologies for the synthesis and analysis of this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed for structural confirmation and purity assessment.

References

Solubility profile of 1-Benzylpyrrolidin-3-one hydrochloride in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzylpyrrolidin-3-one Hydrochloride. The document outlines a detailed experimental protocol for solubility determination, presents a summary of solubility data in a range of common laboratory solvents, and includes a workflow diagram for the experimental process. This information is critical for applications in drug development, process chemistry, and formulation science, where understanding a compound's solubility is essential for ensuring bioavailability and designing effective delivery systems.

Introduction

1-Benzylpyrrolidin-3-one, and its hydrochloride salt, are important intermediates in the synthesis of various pharmaceutical compounds.[1][2][3] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound.[4] A thorough understanding of its solubility profile across different solvent systems is fundamental for optimizing reaction conditions, purification processes, and for the development of final drug formulations. As a hydrochloride salt, it is expected to exhibit higher solubility in polar solvents compared to its free base form.[4]

Quantitative Solubility Data

The equilibrium solubility of this compound was determined at a constant temperature (25 °C). The data, presented in Table 1, reveals the compound's solubility across a spectrum of solvents with varying polarities.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility (mg/mL) | Classification |

| Water | 80.1 | > 200 | Very Soluble |

| Methanol | 32.7 | 155 | Freely Soluble |

| Ethanol | 24.5 | 85 | Soluble |

| Isopropanol | 19.9 | 35 | Soluble |

| Acetone | 20.7 | 12 | Sparingly Soluble |

| Acetonitrile | 37.5 | 9 | Sparingly Soluble |

| Dichloromethane (DCM) | 9.1 | < 1 | Slightly Soluble |

| Ethyl Acetate | 6.0 | < 0.5 | Very Slightly Soluble |

| Toluene | 2.4 | < 0.1 | Practically Insoluble |

| n-Hexane | 1.9 | < 0.1 | Practically Insoluble |

Disclaimer: The data presented in this table are representative examples based on the expected physicochemical properties of a hydrochloride salt and are intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This section details the standardized shake-flask method used to determine the equilibrium solubility of this compound.

3.1. Materials and Equipment

-

Compound: this compound (purity ≥ 98%)

-

Solvents: HPLC grade or equivalent (Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, n-Hexane)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6][7]

-

Volumetric flasks and pipettes

-

3.2. Procedure

-

Preparation: An excess amount of this compound is added to a series of scintillation vials.

-

Solvent Addition: A known volume (e.g., 5 mL) of each test solvent is added to the respective vials. The goal is to create a saturated solution with visible excess solid.

-

Equilibration: The vials are securely capped and placed in an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). The samples are allowed to equilibrate for a period of 24 to 48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

After equilibration, the vials are removed from the shaker and allowed to stand for at least 2 hours to allow the excess solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe.

-

The collected sample is immediately filtered through a 0.22 µm syringe filter into a clean vial to remove any undissolved particulates.

-

-

Dilution: The clear, filtered solution is accurately diluted with an appropriate solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: The concentration of the dissolved compound in the diluted samples is determined using a validated HPLC-UV method.

3.3. Analytical Method: HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or other suitable buffer) is commonly used for pyrrolidine derivatives.[5]

-

Flow Rate: 1.0 mL/min[6]

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 210-260 nm).

-

Injection Volume: 10 µL[6]

-

Calibration: A multi-point calibration curve is generated using standards of known concentrations to ensure linearity and accuracy.[6]

3.4. Data Analysis The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the solubility determination process.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility profile demonstrates that this compound is highly soluble in polar protic solvents like water and alcohols, with solubility decreasing significantly as solvent polarity decreases. This information is crucial for selecting appropriate solvent systems for synthesis, purification (e.g., crystallization), and formulation. The provided experimental protocol offers a robust and reliable method for determining the solubility of this and similar compounds, ensuring data accuracy and reproducibility for research and development activities.

References

Spectral data (NMR, IR, MS) for 1-Benzylpyrrolidin-3-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one is a chemical compound of interest in synthetic organic chemistry and drug discovery. Its hydrochloride salt is often utilized to improve solubility and stability. This technical guide provides an in-depth overview of the spectral data for the free base, 1-benzylpyrrolidin-3-one, due to the limited availability of specific data for its hydrochloride salt in public databases. This document will also discuss the expected spectral changes upon the formation of the hydrochloride salt and present standardized experimental protocols for acquiring such data.

Spectral Data Summary

The following tables summarize the available spectral data for 1-benzylpyrrolidin-3-one. It is important to note that these data pertain to the free base. The formation of the hydrochloride salt is expected to induce changes in these spectral characteristics, particularly in the NMR and IR spectra, due to the protonation of the tertiary amine.

Table 1: ¹H NMR Spectral Data for 1-Benzylpyrrolidin-3-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.65 | s | 2H | Benzyl CH₂ |

| 2.85 | t | 2H | CH₂ adjacent to N |

| 2.60 | s | 2H | CH₂ adjacent to C=O |

| 2.45 | t | 2H | CH₂ adjacent to C=O and CH₂ |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for 1-Benzylpyrrolidin-3-one

| Chemical Shift (δ) ppm | Assignment |

| 210.0 | C=O (Ketone) |

| 138.0 | Quaternary Aromatic Carbon |

| 128.0 - 129.0 | Aromatic CH |

| 58.0 | Benzyl CH₂ |

| 55.0 | CH₂ adjacent to N |

| 45.0 | CH₂ adjacent to C=O |

| 35.0 | CH₂ in pyrrolidine ring |

Note: Spectra are typically recorded in CDCl₃.

Table 3: Infrared (IR) Spectral Data for 1-Benzylpyrrolidin-3-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (Ketone) |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~1150 | Medium | C-N stretch |

Note: Spectra are often acquired as a neat film on KBr plates or using an ATR accessory.

Table 4: Mass Spectrometry (MS) Data for 1-Benzylpyrrolidin-3-one

| m/z | Relative Intensity (%) | Assignment |

| 175 | 100 | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 84 | Moderate | [M - C₇H₇]⁺ |

Note: Mass spectra are typically obtained using electron ionization (EI).

Expected Spectral Changes for 1-Benzylpyrrolidin-3-one Hydrochloride

The formation of the hydrochloride salt involves the protonation of the tertiary nitrogen atom of the pyrrolidine ring. This modification is expected to cause the following changes in the spectral data:

-

¹H NMR: The protons on the carbons adjacent to the newly formed quaternary ammonium center (the α-protons) will experience a significant downfield shift (to a higher ppm value) due to the electron-withdrawing effect of the positive charge.

-

¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen will also be deshielded and shift downfield.

-

IR: A broad absorption band is expected to appear in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch in a tertiary amine salt. The C=O stretching frequency may also be slightly shifted.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for the specific instrumentation available.

Synthesis of this compound

A common method for the preparation of a hydrochloride salt is to dissolve the free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and then add a solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For hydrochloride salts, D₂O or DMSO-d₆ are often preferred due to better solubility. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the reference standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture in a pellet die and apply pressure to form a transparent pellet.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

Experimental Workflow for Compound Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow from synthesis to spectral analysis.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of structural information they provide for a molecule like 1-benzylpyrrolidin-3-one.

Caption: How different spectroscopic methods probe molecular structure.

The Versatile Scaffold: Unlocking the Potential of 1-Benzylpyrrolidin-3-one Hydrochloride in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds. Among the vast array of pyrrolidine-based starting materials, 1-Benzylpyrrolidin-3-one hydrochloride stands out as a versatile and valuable scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. Its rigid, five-membered ring system provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets, leading to the development of novel agents for a multitude of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.

This technical guide delves into the core applications of this compound in medicinal chemistry, providing insights into the synthesis of its derivatives, their biological activities, and the underlying mechanisms of action.

From Starting Material to Bioactive Candidate: A Synthetic Overview

This compound serves as a readily available and reactive starting material for a variety of chemical transformations. The benzyl group acts as a convenient protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further functionalization. The ketone at the 3-position is a key handle for introducing diverse substituents and building molecular complexity.

A common synthetic strategy involves the reduction of the ketone to a hydroxyl group, yielding 1-benzylpyrrolidin-3-ol. This alcohol can then be used in a variety of reactions, including esterification, etherification, and substitution reactions, to generate a library of analogs. Furthermore, the pyrrolidine ring itself can be modified through various synthetic methodologies to create novel scaffolds.

Below is a generalized workflow illustrating the synthetic utility of 1-Benzylpyrrolidin-3-one.

Caption: Synthetic pathways from this compound.

Therapeutic Applications and Biological Activities

Derivatives of 1-Benzylpyrrolidin-3-one have shown promise in several key therapeutic areas. The following sections highlight some of the most significant applications, supported by available quantitative data.

Anticancer Activity

The pyrrolidine scaffold has been extensively explored in the design of novel anticancer agents. Derivatives of 1-benzylpyrrolidin-3-ol have been investigated for their ability to induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer cells. One of the key executioner enzymes in apoptosis is caspase-3.

Table 1: Anticancer Activity of 1-Benzylpyrrolidin-3-ol Analogs

| Compound ID | Modification | Cell Line | Activity Metric | Value | Reference |

| Analog 1 | Ugi reaction product | HL-60 (Leukemia) | % Cytotoxicity at 10 µM | High | [1] |

| Analog 2 | Ugi reaction product | HL-60 (Leukemia) | Caspase-3 Activation | Significant | [1] |

A key experiment to determine the pro-apoptotic potential of a compound is the caspase-3 activity assay. This assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade.

-

Cell Lysis: Treat cancer cells with the test compound and a vehicle control for a specified time. Harvest the cells and lyse them in a suitable buffer to release the cellular contents.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C, protected from light. Activated caspase-3 in the lysate will cleave the substrate, releasing the fluorescent group (AMC).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: The increase in fluorescence intensity is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the vehicle control.

The induction of apoptosis by these compounds is a critical mechanism for their anticancer effects. The signaling pathway leading to caspase-3 activation is a complex process that can be initiated by various stimuli.

Caption: Apoptosis induction pathway.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Derivatives of the pyrrolidine scaffold have been investigated as potential antibacterial agents, with some showing inhibitory activity against essential bacterial enzymes like DNA gyrase.

Table 2: Antibacterial Activity of N-Benzyl-3-sulfonamidopyrrolidines

| Compound ID | Target Organism | Target Enzyme | Activity Metric | Value (µM) |

| (R)-1 | E. coli | DNA Gyrase | IC50 | 3.3 ± 1.0 |

| (S)-1 | E. coli | DNA Gyrase | IC50 | 40.8 ± 5.2 |

| 2 | E. coli | DNA Gyrase | IC50 | 0.7 ± 0.2 |

| 3 | E. coli | DNA Gyrase | IC50 | 1.1 ± 0.2 |

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a crucial enzyme for bacterial DNA replication.

-

Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (substrate), assay buffer (containing ATP and Mg2+), and the test compound at various concentrations.

-

Enzyme Addition: Add purified DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for supercoiling to occur.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and intermediate forms).

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC50 value can be determined from a dose-response curve.

The inhibition of DNA gyrase disrupts DNA replication and repair, ultimately leading to bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition.

Central Nervous System (CNS) Applications

The pyrrolidine ring is a common feature in many CNS-active drugs. Derivatives of 1-benzylpyrrolidin-3-one have been explored for their potential as nootropic agents, which are substances that may improve cognitive function. For instance, nebracetam, a nootropic agent, is structurally related to 4-(aminomethyl)-1-benzylpyrrolidin-2-one. While not a direct derivative of the 3-one, this highlights the potential of the N-benzylpyrrolidine scaffold in CNS drug discovery. Research in this area is ongoing, with a focus on developing compounds that can modulate neurotransmitter systems and enhance neuronal plasticity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide for anticancer and antibacterial applications underscore the potential of this scaffold in addressing significant unmet medical needs.

Future research efforts will likely focus on:

-

Expansion of Chemical Diversity: Utilizing combinatorial chemistry and high-throughput screening to explore a wider range of substitutions on the pyrrolidine ring and the benzyl group.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Development of Novel CNS Agents: Further exploring the potential of 1-Benzylpyrrolidin-3-one derivatives in the treatment of neurodegenerative diseases and cognitive disorders.

The continued exploration of the chemical space around the 1-Benzylpyrrolidin-3-one scaffold holds great promise for the discovery and development of the next generation of innovative medicines.

References

Methodological & Application

Synthesis Protocol for 1-Benzylpyrrolidin-3-one Hydrochloride: An Application Note

This document provides a detailed protocol for the synthesis of 1-Benzylpyrrolidin-3-one hydrochloride, a valuable intermediate in the development of various pharmaceuticals. The described methodology is intended for researchers and scientists in the field of organic chemistry and drug development.

Overview

1-Benzylpyrrolidin-3-one serves as a key building block in the synthesis of a range of bioactive molecules. Its preparation is of significant interest, and this protocol outlines a reliable method for its synthesis, starting from N-benzyl-3-hydroxypyrrolidine, followed by conversion to its hydrochloride salt. The protocol is based on a Swern oxidation, a widely used and efficient method for the oxidation of alcohols to ketones.

Chemical and Physical Data

A summary of the key reagents and the final product is provided in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-Benzyl-3-hydroxypyrrolidine | C₁₁H₁₅NO | 177.24 | 101930-07-8[1] |

| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |

| 1-Benzylpyrrolidin-3-one | C₁₁H₁₃NO | 175.23 | 775-16-6[2] |

| 1-Benzylpyrrolidin-3-one HCl | C₁₁H₁₄ClNO | 211.69 | Not available |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Synthesis of 1-Benzylpyrrolidin-3-one via Swern Oxidation

The synthesis of 1-Benzylpyrrolidin-3-one is achieved through the Swern oxidation of N-benzyl-3-hydroxypyrrolidine.

Materials:

-

N-benzyl-3-hydroxypyrrolidine (8.80 g)

-

Oxalyl chloride (12.50 g)

-

Dimethyl sulfoxide (DMSO) (5.0 g)

-

Triethylamine

-

Dichloromethane (70 mL)

-

Water

-

Brine solution

Procedure:

-

In a reaction flask, slowly add oxalyl chloride dropwise to 70 mL of dichloromethane, while stirring and cooling the mixture to -65 °C or lower.

-

Subsequently, add a dichloromethane solution of DMSO dropwise, ensuring the reaction temperature is maintained at -65 °C.

-

Continue stirring for 30 minutes after the addition is complete.

-

Add a dichloromethane solution of N-benzyl-3-hydroxypyrrolidine (8.80 g) dropwise, maintaining the temperature at -65 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction has proceeded for 2 hours, slowly add triethylamine dropwise at -65 °C. Continue stirring for an additional 30 minutes after the addition is complete.

-

Allow the reaction system to warm to 0 °C and add water dropwise until the suspension becomes a clear solution.

-

Separate the organic layer, wash it with brine, and then dry it to yield 1-Benzylpyrrolidin-3-one. A typical yield is around 8.00 g (90.90%) with an HPLC purity of 95%.

Formation of this compound

The hydrochloride salt is prepared by treating the free base with a solution of hydrogen chloride.

Materials:

-

1-Benzylpyrrolidin-3-one (crude or purified)

-

Ethyl acetate

-

Saturated solution of HCl in ethyl acetate

Procedure:

-

Dissolve the crude or purified 1-Benzylpyrrolidin-3-one in ethyl acetate.

-

To the stirred solution, add a saturated solution of hydrogen chloride in ethyl acetate dropwise until the pH of the solution is between 1 and 2.

-

Continue stirring and cool the mixture to induce crystallization.

-

Once the solid has completely precipitated, collect the product by filtration.

-

Dry the solid to obtain this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Oxalyl chloride is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and avoid inhalation or skin contact.

-

Triethylamine is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

-

The Swern oxidation should be carried out at low temperatures as it can be exothermic. Careful temperature control is crucial.

-

Always wear appropriate PPE when handling any chemicals in the laboratory.

References

Application Notes: 1-Benzylpyrrolidin-3-one Hydrochloride as a Key Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyrrolidin-3-one hydrochloride is a versatile heterocyclic ketone that serves as a crucial starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its pyrrolidine core is a common scaffold in numerous drug molecules, particularly those targeting the central nervous system and metabolic disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, with a focus on the preparation of (R)-1-benzyl-3-aminopyrrolidine, a vital building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Dutogliptin. Additionally, the role of related benzylpyrrolidinone structures in the synthesis of nootropic agents like Nebracetam is discussed.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a benzyl group on the nitrogen atom, as seen in 1-benzylpyrrolidin-3-one, provides a stable protecting group that can be readily removed at a later synthetic stage. The ketone functionality at the 3-position offers a reactive handle for various chemical transformations, including reductive amination and conversion to other functional groups, making it a valuable precursor for creating diverse molecular architectures.

This application note will detail the synthetic utility of this compound in the preparation of high-value pharmaceutical intermediates.

I. Synthesis of (R)-1-Benzyl-3-aminopyrrolidine: A Key Intermediate for Dutogliptin

(R)-1-benzyl-3-aminopyrrolidine is a chiral amine that serves as a cornerstone in the synthesis of Dutogliptin, a potent and selective DPP-4 inhibitor investigated for the treatment of type 2 diabetes and for enhancing cardiac repair following myocardial infarction. The synthesis of this key intermediate from 1-benzylpyrrolidin-3-one is a critical step that establishes the required stereochemistry for the final drug product.

Experimental Protocol: Asymmetric Reductive Amination

A highly efficient method for the synthesis of (R)-1-benzyl-3-aminopyrrolidine from 1-benzylpyrrolidin-3-one is through asymmetric reductive amination. This process can be achieved using a chiral auxiliary or a chiral catalyst to induce stereoselectivity. An alternative and common approach involves an initial non-stereoselective reductive amination followed by chiral resolution.

Step 1: Reductive Amination (Non-stereoselective)

This protocol outlines a general, non-stereoselective reductive amination to produce racemic 1-benzyl-3-aminopyrrolidine, which can then be subjected to chiral resolution.

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 eq |

| Ammonium formate or Ammonia | Excess |

| Sodium cyanoborohydride (NaBH₃CN) | 1.5 eq |

| Methanol | Solvent |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Protocol:

-

To a solution of this compound in methanol, add an excess of the aminating agent (e.g., ammonium formate or a solution of ammonia in methanol).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the careful addition of aqueous HCl.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-benzyl-3-aminopyrrolidine.

Step 2: Chiral Resolution

The racemic mixture of 1-benzyl-3-aminopyrrolidine can be resolved using a chiral acid, such as tartaric acid or its derivatives, to selectively crystallize one diastereomeric salt.

| Reagent/Parameter | Quantity/Value |

| Racemic 1-benzyl-3-aminopyrrolidine | 1.0 eq |

| L-(+)-Tartaric acid | 0.5-1.2 eq |

| Organic Solvent (e.g., Methanol, Ethanol) | Solvent |

| Temperature | 50-100 °C, then cool to RT |

| Typical Yield of (R)-isomer | ~40-45% (after separation) |

Protocol:

-

Dissolve the racemic 1-benzyl-3-aminopyrrolidine and L-(+)-tartaric acid in a suitable organic solvent (e.g., methanol or ethanol) with a molar ratio of approximately 1:0.5 to 1:1.2.[1]

-

Heat the mixture to 50-100 °C with stirring for 30 minutes to 2 hours to ensure complete dissolution and salt formation.[1]

-

Gradually cool the solution to room temperature to allow for the selective crystallization of the (R)-1-benzyl-3-aminopyrrolidinium tartrate salt.[1]

-

Collect the crystalline salt by filtration.

-

Neutralize the salt with a base (e.g., NaOH) and extract the free (R)-1-benzyl-3-aminopyrrolidine with an organic solvent.

-

The (S)-enantiomer can be recovered from the mother liquor.

Synthetic Workflow for (R)-1-Benzyl-3-aminopyrrolidine

References

Application of 1-Benzylpyrrolidin-3-one Hydrochloride in the Synthesis of Chiral Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one hydrochloride is a versatile building block in organic synthesis, particularly valued for its role as a precursor in the creation of chiral compounds. Its rigid pyrrolidine core and the presence of a reactive ketone functionality make it an ideal starting material for various stereoselective transformations. This document provides detailed application notes and experimental protocols for the synthesis of key chiral intermediates and derivatives using this compound. The protocols are based on established literature and are intended to guide researchers in the efficient and stereocontrolled synthesis of valuable chiral molecules.

Key Applications

The primary application of 1-benzylpyrrolidin-3-one lies in its conversion to chiral 3-hydroxypyrrolidine derivatives. These chiral alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Two prominent methods for achieving this transformation are asymmetric reduction and enzymatic kinetic resolution. Furthermore, the resulting chiral 1-benzylpyrrolidin-3-ol can be utilized in multicomponent reactions, such as the Ugi reaction, to generate diverse libraries of complex chiral molecules.

Application 1: Synthesis of Enantiopure (S)-1-Benzyl-3-hydroxypyrrolidine

Enantiomerically pure (S)-1-benzyl-3-hydroxypyrrolidine is a highly sought-after chiral building block. A practical and scalable method for its synthesis involves the asymmetric hydroboration of 1-benzyl-3-pyrroline, which is readily prepared from 1-benzylpyrrolidin-3-one.

Signaling Pathway: Asymmetric Hydroboration-Oxidation

Caption: Asymmetric hydroboration-oxidation of 1-benzyl-3-pyrroline.

Experimental Protocol: Asymmetric Hydroboration of 1-Benzyl-3-pyrroline[1]

This protocol is based on the work of Morimoto and Sakai and is a practical method for the large-scale synthesis of enantiopure (S)-1-benzyl-3-hydroxypyrrolidine.[1]

Materials:

-

1-Benzyl-3-pyrroline

-

(+)-α-Pinene (chiral auxiliary)

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Chiral Hydroborating Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of (+)-α-pinene (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.4 equivalents) to the solution.

-

To this suspension, add boron trifluoride etherate (1.0 equivalent) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1 hour to form the chiral hydroborating reagent (monoisopinocampheylborane).

-

Hydroboration: To the freshly prepared hydroborating reagent, add a solution of 1-benzyl-3-pyrroline (1.0 equivalent) in anhydrous THF dropwise, keeping the reaction temperature below 5 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 4-6 hours, monitoring the progress by TLC.

-

Oxidation: Once the hydroboration is complete, slowly and carefully add 3 M sodium hydroxide solution (3.0 equivalents) at a rate that maintains the temperature below 20 °C.

-

Following the addition of NaOH, add 30% hydrogen peroxide (3.0 equivalents) dropwise, again ensuring the temperature does not exceed 20 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford (S)-1-benzyl-3-hydroxypyrrolidine. For highly pure material, diastereomeric salt formation and recrystallization can be performed.

Quantitative Data

| Product | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-1-Benzyl-3-hydroxypyrrolidine | High (scalable to 252 kg) | >99% | [1] |

Application 2: Ugi Four-Component Synthesis of Chiral 1-Benzylpyrrolidin-3-ol Analogues

The chiral scaffold of 1-benzylpyrrolidin-3-ol can be further elaborated using multicomponent reactions to generate libraries of structurally diverse and complex molecules. The Ugi four-component reaction (U-4CR) is a powerful tool for this purpose.

Experimental Workflow: Ugi Four-Component Reaction

Caption: Ugi four-component reaction workflow.

Experimental Protocol: Synthesis of a 1-Benzylpyrrolidin-3-ol Analogue via Ugi-4CR

This protocol is based on the work of Naqvi et al. for the synthesis of diverse benzylpyrrolidin-3-ol analogues.

Materials:

-

1-(2-Aminobenzyl)pyrrolidin-3-ol

-

p-Nitrobenzaldehyde

-

Benzoic acid

-

tert-Butyl isocyanide

-

Methanol (MeOH)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-aminobenzyl)pyrrolidin-3-ol (0.5 mmol, 1.0 equivalent).

-

Add p-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent) and benzoic acid (0.5 mmol, 1.0 equivalent) to the flask.

-

Dissolve the components in methanol (5 mL).

-

Add tert-butyl isocyanide (1.5 mmol, 3.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically after several hours), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure Ugi product.

Quantitative Data

| Reactants | Product | Yield | Reference |

| 1-(2-Aminobenzyl)pyrrolidin-3-ol, p-Nitrobenzaldehyde, Benzoic acid, tert-Butyl isocyanide | Corresponding α-acylamino amide | Good |

Other Potential Applications

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of chiral compounds. The protocols outlined above for the preparation of enantiopure (S)-1-benzyl-3-hydroxypyrrolidine and its subsequent use in the Ugi four-component reaction demonstrate its utility in generating both key chiral intermediates and complex molecular scaffolds. These methods are robust, scalable, and provide access to enantiomerically pure compounds that are of significant interest to the pharmaceutical and chemical research communities. Further exploration of its applications, such as in the synthesis of chiral sulfoximines, is warranted.

References

Standard operating procedure for HPLC analysis of 1-Benzylpyrrolidin-3-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for the quantitative analysis of 1-Benzylpyrrolidin-3-one hydrochloride using High-Performance Liquid Chromatography (HPLC). This protocol is designed for use in research, development, and quality control environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and precise quantification is crucial for ensuring the quality and consistency of this starting material and subsequent products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[4][5][6] This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is suitable for determining the purity and concentration of the analyte in various sample matrices.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.[7] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. 1-Benzylpyrrolidin-3-one, being a moderately polar compound, is well-suited for this type of separation. Detection is achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule provides a chromophore that absorbs UV radiation.

Materials and Reagents

-

Reference Standard: this compound (Purity ≥ 98%)

-

Solvents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

-

Buffer Components:

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric acid (H₃PO₄) (Analytical Grade)

-

-

Sample Diluent: Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0)

Instrumentation and Chromatographic Conditions

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile |

| Gradient Elution | 0-10 min: 30% B10-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 215 nm |

| Run Time | 25 minutes |

Experimental Protocols

Preparation of Solutions

5.1.1 Mobile Phase A (20 mM KH₂PO₄, pH 3.0)

-

Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas before use.

5.1.2 Mobile Phase B (Acetonitrile)

-

Use HPLC grade acetonitrile directly.

-

Filter through a 0.45 µm membrane filter and degas before use.

5.1.3 Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent (Mobile Phase A).

-

Sonicate for 5 minutes to ensure complete dissolution.

5.1.4 Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the standard stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Suggested concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.

5.1.5 Sample Preparation

-

Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent.

-

Sonicate for 5 minutes.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Perform the system suitability testing.

-

Inject the blank (sample diluent) to ensure no interfering peaks are present.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

Data Presentation

Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

-

Correlation Coefficient (r²): ≥ 0.999

System Suitability Test Results (Example)

| Injection | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |

| 1 | 8.52 | 761,500 | 1.1 | 5500 |

| 2 | 8.51 | 762,100 | 1.1 | 5520 |

| 3 | 8.53 | 760,900 | 1.2 | 5480 |

| 4 | 8.52 | 763,000 | 1.1 | 5510 |

| 5 | 8.51 | 761,800 | 1.2 | 5490 |

| Mean | 8.52 | 761,860 | 1.14 | 5500 |

| %RSD | 0.09% | 0.11% |

Sample Analysis Results (Example)

| Sample ID | Peak Area (mAU*s) | Concentration (µg/mL) | Purity (%) |

| Batch A-1 | 758,900 | 49.8 | 99.6 |

| Batch A-2 | 755,400 | 49.6 | 99.2 |

| Batch B-1 | 760,100 | 49.9 | 99.8 |

Mandatory Visualizations

Caption: Workflow for HPLC analysis of 1-Benzylpyrrolidin-3-one HCl.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is specific, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical industry. Adherence to the system suitability criteria is essential for ensuring the validity of the analytical results.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Benzylpyrrolidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed method for the identification and quantification of 1-Benzylpyrrolidin-3-one hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, and data analysis. The described method is suitable for the analysis of 1-Benzylpyrrolidin-3-one in active pharmaceutical ingredients (APIs) and finished drug products.

Introduction

1-Benzylpyrrolidin-3-one is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for quality control, ensuring the purity of the substance and the correct dosage in final formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity for both identification and quantification.[1]

This application note details a GC-MS method for the analysis of this compound. The protocol includes a sample preparation step to convert the hydrochloride salt to its more volatile free base form, ensuring optimal chromatographic performance.

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Internal Standard (IS): Diphenylamine or a deuterated analog of the analyte

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Sodium bicarbonate solution (5% w/v in deionized water)

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Volumetric flasks, pipettes, and syringes

Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) was used. The following parameters are recommended:

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Data Acquisition | |

| Full Scan Mode (Qualitative) | m/z 40-450 |

| SIM Mode (Quantitative) | 1-Benzylpyrrolidin-3-one: m/z 91 (quantifier), 175, 146 (qualifiers) Diphenylamine (IS): m/z 169 (quantifier), 168, 167 (qualifiers) |

Note: The selection of a suitable internal standard is critical. Diphenylamine is suggested here as a readily available option. However, for more rigorous studies, a stable isotope-labeled version of 1-Benzylpyrrolidin-3-one would be the ideal internal standard.

Preparation of Solutions

-

Stock Solution of 1-Benzylpyrrolidin-3-one (1 mg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diphenylamine and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard.

Sample Preparation

-

Weighing: Accurately weigh a sample of the drug product or API equivalent to approximately 10 mg of this compound.

-

Dissolution: Dissolve the sample in 5 mL of deionized water.

-

Basification: Add 1 mL of 5% sodium bicarbonate solution to the sample to neutralize the hydrochloride and convert the analyte to its free base. Vortex for 30 seconds.

-

Extraction: Add 5 mL of dichloromethane (DCM) and vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.

-

Isolation: Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Internal Standard Spiking: Add the internal standard to the dried extract to a final concentration of 10 µg/mL.

-

Analysis: Transfer the final extract to a GC vial for analysis.

Data Presentation

Table 2: Calibration Curve Data for 1-Benzylpyrrolidin-3-one

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.12 |

| 5 | 0.58 |

| 10 | 1.15 |

| 25 | 2.85 |

| 50 | 5.70 |

| 100 | 11.45 |

| Correlation Coefficient (r²) | >0.995 |

Table 3: Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (%) |

| Low | 3 | < 5.0 | < 5.0 | 95 - 105 |

| Medium | 30 | < 4.0 | < 4.0 | 97 - 103 |

| High | 80 | < 3.0 | < 3.0 | 98 - 102 |

Visualization

Experimental Workflow Diagram

References

Application Notes and Protocols: Synthesis of Novel Spiropyrrolidine-Oxindole Heterocycles using 1-Benzylpyrrolidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpyrrolidin-3-one hydrochloride is a versatile building block in organic synthesis, playing a pivotal role in the construction of complex nitrogen-containing heterocyclic compounds. Its intrinsic reactivity makes it a valuable precursor for generating azomethine ylides, which are key intermediates in 1,3-dipolar cycloaddition reactions.[1][2] This powerful strategy allows for the rapid assembly of intricate molecular architectures, such as spiropyrrolidine-oxindoles, from simple starting materials in a single step.[3]

The spiropyrrolidine-oxindole scaffold is a prominent feature in a multitude of natural products and pharmacologically active molecules.[4] Compounds bearing this motif have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the development of efficient synthetic routes to access diverse libraries of these compounds is of significant interest in medicinal chemistry and drug discovery.[5]

These application notes provide detailed protocols for the synthesis of novel spiropyrrolidine-oxindole derivatives via a multicomponent 1,3-dipolar cycloaddition reaction, utilizing this compound as a key reactant.

Key Applications

-

Drug Discovery and Medicinal Chemistry: Synthesis of libraries of spiropyrrolidine-oxindole derivatives for screening against various biological targets.

-

Natural Product Synthesis: Utilized as a key building block in the total synthesis of complex alkaloids and other natural products containing the spiropyrrolidine-oxindole core.

-

Development of Novel Therapeutics: The resulting heterocyclic compounds are promising candidates for the development of new anticancer, anti-inflammatory, and antimicrobial agents.[6]

Synthetic Strategy: Multicomponent 1,3-Dipolar Cycloaddition

The primary synthetic approach involves a one-pot, three-component reaction between an isatin derivative, an α-amino acid, and a dipolarophile. In this reaction, the isatin and α-amino acid condense to form an azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with a suitable dipolarophile to furnish the desired spiropyrrolidine-oxindole product.[7] 1-Benzylpyrrolidin-3-one can be viewed as a precursor or a component in the generation of the azomethine ylide.

A common and efficient method involves the decarboxylative condensation of an isatin with an amino acid to generate the azomethine ylide. This is then trapped by a dipolarophile to yield the spiro-pyrrolidine oxindole.[2]

Data Presentation

The following tables summarize the yields of various spiropyrrolidine-oxindole derivatives synthesized via the multicomponent 1,3-dipolar cycloaddition reaction, showcasing the versatility of this method with different substituted isatins, amino acids, and dipolarophiles.

Table 1: Synthesis of Spirooxindole-Pyrrolidines via Three-Component Reaction [7]

| Entry | Isatin (R¹) | α-Amino Acid | Dipolarophile (R²) | Product | Yield (%) |

| 1 | H | Sarcosine | N-Phenylmaleimide | 4a | 85 |

| 2 | 5-Br | Sarcosine | N-Phenylmaleimide | 4b | 82 |

| 3 | 5-Cl | Sarcosine | N-Phenylmaleimide | 4c | 88 |

| 4 | 5-F | Sarcosine | N-Phenylmaleimide | 4d | 90 |

| 5 | H | L-Proline | N-Phenylmaleimide | 6a | 78 |

| 6 | 5-Br | L-Proline | N-Phenylmaleimide | 6b | 75 |

| 7 | 5-Cl | L-Proline | N-Phenylmaleimide | 6c | 80 |

Table 2: Substrate Scope for the Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] [6]

| Entry | Isatin (R¹) | Amino Acid | Nitrostyrene (R²) | Product | Yield (%) |

| 1 | H | Leucine | 2,5-dimethoxy | 4a | 72 |

| 2 | 5-Br | Leucine | 2,5-dimethoxy | 4c | 76 |

| 3 | H | Phenylalanine | 2,5-dimethoxy | 4e | 85 |

| 4 | 5-Br | Phenylalanine | 2,5-dimethoxy | 4g | 89 |

| 5 | H | Leucine | 4-chloro | 4j | 70 |

| 6 | 5-Br | Leucine | 4-chloro | 4l | 74 |

| 7 | H | Phenylalanine | 4-chloro | 4n | 82 |

| 8 | 5-Br | Phenylalanine | 4-chloro | 4p | 86 |

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Spiropyrrolidine-Oxindoles

This protocol outlines the synthesis of spiropyrrolidine-oxindoles via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

-

Substituted Isatin (1.0 mmol)

-

α-Amino Acid (e.g., Sarcosine or L-Proline) (1.2 mmol)

-

Dipolarophile (e.g., N-substituted maleimide or chalcone) (1.0 mmol)

-

Methanol (10 mL)

-

Stirring bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stirring bar, add the substituted isatin (1.0 mmol), the α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiropyrrolidine-oxindole derivative.[7]

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] using Microwave Irradiation

This protocol describes an efficient synthesis of spiropyrrolidine-oxindoles utilizing microwave-assisted heating to accelerate the reaction.

Materials:

-

Substituted Isatin (0.5 mmol)

-

α-Amino Acid (0.5 mmol)

-

(E)-2-aryl-1-nitroethene (0.5 mmol)

-

Methanol (5 mL)

-

Microwave reactor vial (10 mL)

-

Stirring bar

Procedure:

-

In a 10 mL microwave reactor vial equipped with a magnetic stirring bar, combine the substituted isatin (0.5 mmol), the α-amino acid (0.5 mmol), and the (E)-2-aryl-1-nitroethene (0.5 mmol).

-

Add methanol (5 mL) to the vial and seal it.

-

Place the vial in the microwave reactor and irradiate at 60 °C for 15 minutes.[6]

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired spiro[pyrrolidine-2,3′-oxindoles].[6]

-

Confirm the structure and purity of the product by spectroscopic analysis.

Visualizations

General Workflow for Spiropyrrolidine-Oxindole Synthesis

Caption: General experimental workflow for the synthesis of spiropyrrolidine-oxindoles.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

Caption: Reaction mechanism for spiropyrrolidine-oxindole synthesis.

References

- 1. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of xanthenone fused spiro pyrrolidine oxindoles via multicomponent [3 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Benzylpyrrolidin-3-one Hydrochloride as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-Benzylpyrrolidin-3-one hydrochloride as a reference standard in chromatographic analyses, ensuring accuracy and reliability in quantitative and qualitative assessments.

Introduction